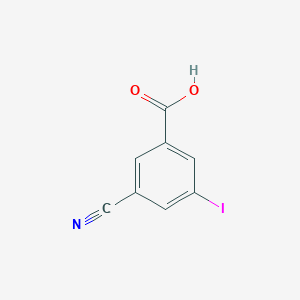

3-Cyano-5-iodobenzoic acid

Description

3-Cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative featuring a cyano (-CN) group at the 3-position and an iodine atom at the 5-position of the benzene ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula |

C8H4INO2 |

|---|---|

Molecular Weight |

273.03 g/mol |

IUPAC Name |

3-cyano-5-iodobenzoic acid |

InChI |

InChI=1S/C8H4INO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H,11,12) |

InChI Key |

UECGTPRCZIRIFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)I)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Specific Comparisons

3-Chloro-5-iodobenzoic Acid

- Structure : Chloro (-Cl) at 3-position, iodine (-I) at 5-position.

- Molecular Formula : C₇H₄ClIO₂.

- Molecular Weight: 282.461 g/mol (monoisotopic: 281.894455) .

- Properties: The chloro group is less electron-withdrawing than cyano, reducing electrophilicity at the 3-position. This compound is a common intermediate in Suzuki-Miyaura couplings .

2-Chloro-5-iodobenzoic Acid

- Structure : Chloro (-Cl) at 2-position, iodine (-I) at 5-position.

- Molecular Formula : C₇H₄ClIO₂.

- Molecular Weight : 282.462 g/mol .

3-Amino-5-iodobenzoic Acid

- Structure: Amino (-NH₂) at 3-position, iodine (-I) at 5-position.

- Molecular Formula: C₇H₆INO₂.

- CAS : 102153-73-1 .

- Properties: The amino group is electron-donating, increasing the ring’s nucleophilicity. This contrasts sharply with the electron-withdrawing cyano group in 3-cyano-5-iodobenzoic acid.

3-Formyl-5-iodobenzoic Acid

- Structure : Formyl (-CHO) at 3-position, iodine (-I) at 5-position.

- CAS : 1289015-17-3 .

- Properties: The formyl group offers aldehyde functionality for condensation reactions, expanding utility in heterocycle synthesis compared to cyano derivatives.

3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic Acid

Comparative Data Table

Note: Values marked with * are calculated due to lack of direct evidence.

Key Research Findings

Reactivity Trends: Cyano and formyl groups enhance electrophilicity at the 3-position, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) compared to chloro or amino substituents .

Steric and Electronic Effects: Ortho-substituted chloro derivatives (e.g., 2-chloro-5-iodobenzoic acid) show reduced reactivity in coupling reactions due to steric hindrance . Amino-substituted analogues are prone to oxidation, limiting their utility in harsh reaction conditions .

Commercial Availability: this compound is listed as discontinued, suggesting reliance on custom synthesis .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3-Cyano-5-iodobenzoic acid, and how do reaction parameters influence yield and purity?

- Methodological Guidance : Optimize synthesis via iodination of 3-cyanobenzoic acid derivatives using iodine monochloride (ICl) in acetic acid at 0–5°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Yield (typically 60–75%) depends on stoichiometric control of ICl and reaction time (2–4 hrs). Purify via recrystallization in ethanol/water (1:1), with purity confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Guidance : Use ¹H/¹³C NMR (DMSO-d6) to confirm aromatic substitution patterns:

- ¹H NMR : Absence of protons at C5 (iodine effect) and deshielded carboxylic acid proton (~13 ppm).

- IR : Stretching bands for -CN (~2240 cm⁻¹) and -COOH (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 289 (M⁺) with fragmentation patterns indicating loss of COOH (Δ m/z 45). Cross-validate with elemental analysis (C: 37.3%, H: 1.4%, N: 4.8%) .

Q. How does the iodine substituent in this compound influence its solubility and stability under different storage conditions?

- Methodological Guidance : Iodine’s electron-withdrawing effect reduces solubility in polar solvents (e.g., water solubility <1 mg/mL at 25°C). Stability tests show decomposition at >80°C (TGA/DSC) or under UV light (HPLC monitoring over 72 hrs). Store in amber vials at –20°C with desiccant to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic activities of this compound derivatives in cross-coupling reactions?

- Methodological Guidance :

- Contradiction Analysis : Compare Pd-catalyzed Suzuki-Miyaura coupling yields (40–85%) across studies. Variables include ligand choice (XPhos vs. SPhos), base (K₂CO₃ vs. Cs₂CO₃), and solvent (DME vs. toluene).

- Experimental Design : Use a fractional factorial design to isolate critical parameters. Validate via kinetic studies (NMR monitoring) and DFT calculations to assess oxidative addition barriers (iodine vs. cyano coordination effects) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways, and what validation experiments are required?

- Methodological Guidance :

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites (C5 iodine enhances electrophilicity at C2/C4).

- Validation : Synthesize predicted intermediates (e.g., Heck adducts) and characterize via X-ray crystallography. Compare experimental vs. computed activation energies (±5 kcal/mol tolerance) .

Q. What experimental design considerations are critical when studying the regioselectivity of this compound in multi-step syntheses?

- Methodological Guidance :

- Control Experiments : Use isotopic labeling (¹³C at C5) to track regioselectivity in Ullmann couplings.

- Data Interpretation : Apply multivariate regression to correlate steric/electronic parameters (Hammett σ, Taft Eₛ) with product ratios. Address limitations (e.g., solvent polarity confounding effects) via solvent-screening matrices .

Key Research Recommendations

- Contradiction Management : Replicate disputed catalytic studies under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

- Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map intermolecular interactions influencing reactivity .

- Ethical Data Reporting : Disclose purity thresholds (>95% by HPLC) and batch variability in publications to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.